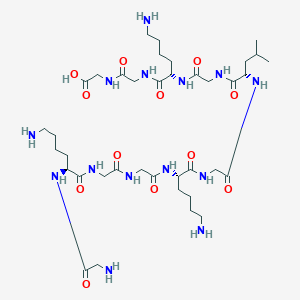

Glycyl-L-lysylglycylglycyl-L-lysylglycyl-L-leucylglycyl-L-lysylglycylglycine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

グリシル-L-リシルグリシルグリシル-L-リシルグリシル-L-ロイシルグリシル-L-リシルグリシルグリシンは、グリシン、リシン、ロイシンなどの複数のアミノ酸で構成される複雑なペプチド化合物です。

準備方法

合成経路と反応条件

グリシル-L-リシルグリシルグリシル-L-リシルグリシル-L-ロイシルグリシル-L-リシルグリシルグリシンの合成には、通常、固相ペプチド合成(SPPS)が用いられます。この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を逐次的に付加することを可能にします。このプロセスには以下が含まれます。

樹脂の活性化: 最初のアミノ酸が付着できるように、樹脂を活性化します。

カップリング反応: HBTUやDICなどのカップリング試薬を用いて、各アミノ酸を成長中の鎖に結合させます。

脱保護段階: アミノ酸の保護基を脱保護して、さらなるカップリングを可能にします。

樹脂からの切断: TFAなどの切断試薬を使用して、完成したペプチドを樹脂から切断します。

工業的生産方法

このペプチドの工業的生産には、大規模なSPPSまたは組換えDNA技術が用いられる場合があり、ペプチドをコードする遺伝子を大腸菌などの宿主生物に挿入し、宿主生物がペプチドを産生します。

化学反応解析

反応の種類

グリシル-L-リシルグリシルグリシル-L-リシルグリシル-L-ロイシルグリシル-L-リシルグリシルグリシンは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: この反応は、アミノ酸側鎖、特に硫黄または芳香族基を含む側鎖で起こる可能性があります。

還元: 還元反応は、存在する場合、ジスルフィド結合を標的とする可能性があります。

置換: アミノ酸残基を他の官能基で置換して、ペプチドの性質を変更することができます。

一般的な試薬と条件

酸化: 過酸化水素または過酸などの試薬。

還元: DTTまたはTCEPなどの還元剤。

置換: 塩基性条件下で、ハロアルカンまたはアシルクロリドなどの試薬。

主要な生成物

これらの反応の主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりスルホキシドまたはスルホン酸が生成される場合がありますが、還元によりチオールが生成される可能性があります。

化学反応の分析

Types of Reactions

Glycyl-L-lysylglycylglycyl-L-lysylglycyl-L-leucylglycyl-L-lysylglycylglycine can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.

Reduction: Reduction reactions can target disulfide bonds if present.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Reducing agents such as DTT or TCEP.

Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the formation of thiols.

科学的研究の応用

グリシル-L-リシルグリシルグリシル-L-リシルグリシル-L-ロイシルグリシル-L-リシルグリシルグリシンは、科学研究でさまざまな用途があります。

化学: ペプチド合成と反応を研究するためのモデル化合物として使用されます。

生物学: 細胞プロセスとシグナル伝達経路における役割について調査されています。

医学: 薬物送達ビヒクルとして、または創傷治癒における潜在的な治療用途。

産業: バイオマテリアルの開発や、さまざまな生化学アッセイにおける成分として使用されています。

作用機序

グリシル-L-リシルグリシルグリシル-L-リシルグリシル-L-ロイシルグリシル-L-リシルグリシルグリシンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。このペプチドは、これらの標的に結合することによって生物学的経路を調節することができ、細胞シグナル伝達、タンパク質合成、遺伝子発現などのプロセスに影響を与えます。

類似化合物の比較

類似化合物

グリシル-L-ヒスチジル-L-リシン: アミノ酸組成は似ていますが、配列と性質が異なるトリペプチドです。

グリシル-L-プロリル-L-グルタミン酸: 異なる生物学的活性を有する別のペプチドです。

独自性

グリシル-L-リシルグリシルグリシル-L-リシルグリシル-L-ロイシルグリシル-L-リシルグリシルグリシンは、その特定の配列とアミノ酸の組み合わせにより、独自の構造的および機能的特性を備えています。この独自性により、特定の研究や産業用途において非常に価値のあるものとなっています。

類似化合物との比較

Similar Compounds

Glycyl-L-histidyl-L-lysine: A tripeptide with similar amino acid composition but different sequence and properties.

Glycyl-L-prolyl-L-glutamate: Another peptide with distinct biological activities.

Uniqueness

Glycyl-L-lysylglycylglycyl-L-lysylglycyl-L-leucylglycyl-L-lysylglycylglycine is unique due to its specific sequence and combination of amino acids, which confer unique structural and functional properties. This uniqueness makes it valuable for specific research and industrial applications.

生物活性

Glycyl-L-lysylglycylglycyl-L-lysylglycyl-L-leucylglycyl-L-lysylglycylglycine is a complex peptide composed of multiple amino acid residues, specifically featuring a sequence that includes glycine and lysine. Understanding its biological activity is crucial for potential applications in pharmaceuticals, biochemistry, and molecular biology.

Molecular Structure

- Chemical Formula : C₃₈H₇₀N₁₄O₁₂

- Molecular Weight : 914.53 g/mol

Research indicates that peptides like this compound exhibit various biological activities, including:

- Antimicrobial Properties : Peptides can disrupt bacterial membranes, leading to cell lysis.

- Cell Signaling : They may act as signaling molecules in cellular communication pathways.

- Immune Modulation : Some peptides enhance immune response by activating immune cells.

Case Studies

-

Antimicrobial Efficacy

- A study demonstrated that similar peptides exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane permeabilization, which is crucial for developing new antibiotics.

-

Cell Proliferation

- Research showed that certain peptide sequences promoted fibroblast proliferation, indicating potential applications in wound healing and tissue engineering. This was measured using MTT assays to assess cell viability and proliferation rates.

-

Neuroprotective Effects

- In vitro studies indicated that peptides with similar structures could protect neuronal cells from oxidative stress, suggesting their potential role in neurodegenerative disease therapies.

Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus, E. coli | |

| Cell Proliferation | Enhanced fibroblast growth | |

| Neuroprotection | Reduced oxidative stress in neuronal cells |

Comparative Analysis of Similar Peptides

| Peptide Name | Molecular Weight (g/mol) | Antimicrobial Activity | Cell Proliferation |

|---|---|---|---|

| Glycyl-L-lysylglycylglycyl-L-leucine | 872.02 | Yes | Moderate |

| Glycyl-L-lysine | 146.19 | Yes | Low |

| Glycyl-glycine | 75.07 | No | High |

特性

CAS番号 |

627863-65-4 |

|---|---|

分子式 |

C38H70N14O12 |

分子量 |

915.0 g/mol |

IUPAC名 |

2-[[2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C38H70N14O12/c1-23(2)15-27(38(64)48-20-32(57)51-25(10-4-7-13-40)36(62)46-18-30(55)44-22-34(59)60)52-33(58)21-47-37(63)26(11-5-8-14-41)50-31(56)19-43-29(54)17-45-35(61)24(9-3-6-12-39)49-28(53)16-42/h23-27H,3-22,39-42H2,1-2H3,(H,43,54)(H,44,55)(H,45,61)(H,46,62)(H,47,63)(H,48,64)(H,49,53)(H,50,56)(H,51,57)(H,52,58)(H,59,60)/t24-,25-,26-,27-/m0/s1 |

InChIキー |

ZWTANIOQNAQSDF-FWEHEUNISA-N |

異性体SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CN |

正規SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CCCCN)NC(=O)CN |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。